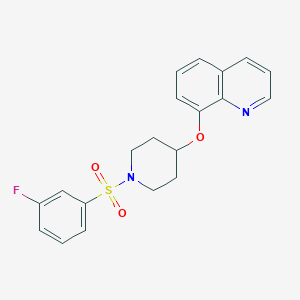

8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs, has been widely studied . Protodeboronation of alkyl boronic esters, a key step in the synthesis of such compounds, has been reported to be catalyzed using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline” consists of a quinoline group attached to a piperidin-4-yl group via an oxygen atom. The piperidin-4-yl group is further substituted with a 3-fluorophenylsulfonyl group.Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is a key reaction in the synthesis of these compounds .Scientific Research Applications

Antibacterial Activity

- Tetracyclic Quinolone Antibacterials : Research has demonstrated the synthesis of tetracyclic quinolone antibacterials with significant activity against both Gram-positive and Gram-negative bacteria. These compounds, like the one , have shown potent in vivo antibacterial activity without causing convulsions in animal models (Taguchi et al., 1992).

- Photochemistry in Aqueous Solutions : Studies on related quinolone compounds have explored their photochemical reactions in water, revealing insights into their stability and transformations under various conditions, which can be crucial for their effectiveness as antibacterials (Mella et al., 2001).

- Carbon Isosteres of Quinolone Antibacterials : Investigations into the antibacterial activity and DNA-gyrase inhibition of quinolone and naphthyridinecarboxylic acids have shown the potential of compounds with structures similar to the one . These compounds have displayed high antibacterial activity both in vitro and in vivo (Laborde et al., 1993).

Chemical Synthesis and Modifications

- Synthesis of Quinolinyl Derivatives : The synthesis of various derivatives of quinolinyl compounds, such as the one , has been directed by their use in creating biologically active compounds like bactericides and fungicides. The biological and pesticidal activity of these derivatives has been a key area of interest (Hafez et al., 1994).

- Quinolinium Fluorochromate as an Oxidant : The development of quinolinium fluorochromate (QFC) as an improved oxidant for organic substrates has been studied. QFC's properties, such as stability and solubility in organic solvents, make it a valuable tool in organic chemistry (Chaudhuri et al., 1994).

Antitumor and Anticancer Properties

- Antiproliferative Evaluation of Indenoquinoline Derivatives : Certain derivatives of indenoquinoline, which are structurally related to the compound , have been synthesized and evaluated for their antiproliferative, DNA binding affinity, and topoisomerase inhibitory activities. These studies highlight the potential of such compounds in cancer treatment (Tseng et al., 2010).

- 4-Aminoquinoline Derivatives as Anticancer Agents : Research has focused on the design and synthesis of 4-aminoquinoline derivatives, aiming to enhance their anticancer activities. These studies are important for understanding how modifications in the quinoline structure can impact its efficacy against cancer (Solomon et al., 2019).

Properties

IUPAC Name |

8-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c21-16-6-2-7-18(14-16)27(24,25)23-12-9-17(10-13-23)26-19-8-1-4-15-5-3-11-22-20(15)19/h1-8,11,14,17H,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSAQCZABHOMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2464338.png)

![4,6-Dimethyl-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2464340.png)

![8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2464347.png)

![methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B2464348.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2464349.png)

![8-methyl-10-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2464351.png)

![1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2464355.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2464358.png)